2-(Chloromethyl)-3-methoxypyridine hydrochloride
Description
This compound is structurally significant in pharmaceutical synthesis due to the reactivity of the chloromethyl group, which facilitates nucleophilic substitution reactions. Its molecular formula is inferred as C₇H₇Cl₂NO (molecular mass ~196.04 g/mol), though exact data is absent in the evidence. The methoxy group at position 3 modulates electronic effects on the pyridine ring, influencing its chemical behavior .
Properties
IUPAC Name |
2-(chloromethyl)-3-methoxypyridine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO.ClH/c1-10-7-3-2-4-9-6(7)5-8;/h2-4H,5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKOVRNDBVJWGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)CCl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50607684 | |
| Record name | 2-(Chloromethyl)-3-methoxypyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50607684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60617-60-9 | |
| Record name | 2-(Chloromethyl)-3-methoxypyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50607684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-methoxypyridine hydrochloride typically involves the chloromethylation of 3-methoxypyridine. One common method includes the reaction of 3-methoxypyridine with formaldehyde and hydrochloric acid under controlled conditions. The reaction is carried out at a low temperature to prevent side reactions and to ensure high yield.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-3-methoxypyridine hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the chloromethyl group can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 2-(methyl)-3-methoxypyridine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Nucleophilic substitution: Products include 2-(azidomethyl)-3-methoxypyridine, 2-(thiocyanatomethyl)-3-methoxypyridine, and 2-(aminomethyl)-3-methoxypyridine.
Oxidation: Products include 2-(chloromethyl)-3-formylpyridine and 2-(chloromethyl)-3-carboxypyridine.
Reduction: The major product is 2-(methyl)-3-methoxypyridine.
Scientific Research Applications
Medicinal Chemistry
Proton Pump Inhibitors (PPIs)
One of the most significant applications of 2-(Chloromethyl)-3-methoxypyridine hydrochloride is in the synthesis of proton pump inhibitors (PPIs), which are widely used to treat gastrointestinal disorders such as peptic ulcers and gastroesophageal reflux disease (GERD). The compound serves as an important intermediate in the synthesis of various PPIs, including omeprazole and esomeprazole. These drugs work by inhibiting the proton pump in gastric parietal cells, thereby reducing gastric acid secretion .
Synthesis Pathways
The preparation methods for this compound typically involve reactions with other reagents to form derivatives that exhibit enhanced pharmacological activity. For instance, a common synthetic route involves the chloromethylation of pyridine derivatives, which can then react with various nucleophiles to produce a range of bioactive compounds .
Organic Synthesis
Versatile Intermediate
Beyond its role in drug synthesis, this compound is a versatile building block in organic chemistry. It can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups into the pyridine ring. This property makes it valuable for developing new compounds with diverse biological activities .
Case Study: Derivative Synthesis
A notable case study involves the synthesis of derivatives from this compound that have shown potential as anti-inflammatory agents. Researchers have successfully modified the compound to enhance its solubility and bioavailability, leading to improved therapeutic profiles .
Pharmacological Research
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties. These compounds have been tested against various bacterial strains, showing promising results that warrant further investigation into their mechanisms of action and potential clinical applications .
Toxicology Studies
Given its chemical nature, safety assessments are crucial. Toxicological studies have highlighted the need for careful handling due to skin irritation potential and other health hazards associated with exposure to this compound. Understanding these risks is essential for researchers working with this material in laboratory settings .
Summary Table of Applications
| Application Area | Specific Use | Example Compounds |
|---|---|---|
| Medicinal Chemistry | Synthesis of Proton Pump Inhibitors | Omeprazole, Esomeprazole |
| Organic Synthesis | Building Block for Functional Group Addition | Various derivatives |
| Pharmacological Research | Antimicrobial Activity Testing | Anti-inflammatory agents |
| Toxicology | Safety Assessments | Skin irritation studies |
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-3-methoxypyridine hydrochloride involves its ability to act as an electrophile due to the presence of the chloromethyl group. This allows it to react with nucleophiles, forming covalent bonds with various biological molecules. The methoxy group can also participate in hydrogen bonding, influencing the compound’s interaction with biological targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
2-(Chloromethyl)-4-methoxypyridine Hydrochloride (CAS 62734-08-1)
- Structure : Chloromethyl (position 2), methoxy (position 4).
- Impact: The methoxy group at position 4 (para to chloromethyl) exerts stronger electron-donating effects compared to the target compound’s meta-substituted methoxy.
5-(Chloromethyl)-2-methoxypyridine Hydrochloride (CAS 120276-36-0)
- Structure : Chloromethyl (position 5), methoxy (position 2).
- Impact: The chloromethyl group at position 5 is meta to the methoxy group, altering steric and electronic environments. Molecular mass is 194.055 g/mol (C₇H₉Cl₂NO), slightly lower than the target compound due to substituent arrangement .
2-Chloromethyl-3,4-dimethoxypyridine Hydrochloride (CAS 72830-09-2)
- Structure : Chloromethyl (position 2), methoxy (positions 3 and 4).
- This compound is used in pharmaceutical impurity profiling .
Functional Group Modifications
2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine Hydrochloride (CAS 127337-60-4)
- Structure : Chloromethyl (position 2), methyl (position 3), trifluoroethoxy (position 4).
- Impact: The trifluoroethoxy group (electron-withdrawing) at position 4 increases the electrophilicity of the chloromethyl group. Molecular mass is 276.08 g/mol (C₉H₁₀Cl₂F₃NO), with a melting point of 214°C. Used as an intermediate in antiulcer drugs like Rabeprazole .
4-Chloro-2-chloromethyl-3-methoxypyridine Hydrochloride
- Structure : Chloromethyl (position 2), methoxy (position 3), chloro (position 4).
- Impact : The additional chloro substituent at position 4 introduces steric hindrance and electronic deactivation, reducing reactivity compared to the target compound. This compound is listed with multiple suppliers, indicating industrial relevance .
Biological Activity
2-(Chloromethyl)-3-methoxypyridine hydrochloride is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound exhibits notable biological activities, particularly in the context of anti-ulcerative properties and enzyme inhibition. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings and case studies.
- Molecular Formula : C₇H₈ClN
- Molecular Weight : 151.60 g/mol
- Structure : Characterized by a chloromethyl group and a methoxy substituent on the pyridine ring, which influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in various physiological processes. Research indicates that it may act as an inhibitor of H⁺-K⁺ ATPase, an enzyme crucial for gastric acid secretion, thereby suggesting its potential role in treating peptic ulcers .
Biological Activity Overview
Research has demonstrated several key biological activities associated with this compound:
- Anti-Ulcer Activity : The compound has shown significant inhibitory effects on gastric acid secretion, making it a candidate for ulcer treatment. In comparative studies, it exhibited more potent activity than established medications like Omeprazole .
- Enzyme Inhibition : It has been identified as a potent inhibitor of H⁺-K⁺ ATPase with IC₅₀ values indicating effective inhibition at low concentrations .
Case Studies
- In Vivo Studies : A study involving chronic gastric fistula dogs demonstrated that this compound significantly inhibited histamine-stimulated gastric acid secretion, outperforming Omeprazole in terms of potency and recovery time .
- Cellular Studies : In vitro assays have shown that the compound can induce apoptosis in cancer cell lines by elevating reactive oxygen species (ROS), thereby activating apoptotic pathways .
Data Table: Biological Activity Summary
| Activity Type | Description | Reference |
|---|---|---|
| Anti-Ulcer Activity | Inhibits gastric acid secretion | |
| Enzyme Inhibition | Potent H⁺-K⁺ ATPase inhibitor | |
| Apoptosis Induction | Induces apoptosis via ROS elevation |
Synthesis Methods
The synthesis of this compound typically involves several steps that can be optimized for yield and purity. Common methods include:
- Nucleophilic Substitution Reactions : Utilizing chlorinated precursors.
- Pyridine Ring Functionalization : Targeted modifications to introduce the chloromethyl and methoxy groups.
Q & A
Q. What are the established synthetic routes for 2-(Chloromethyl)-3-methoxypyridine hydrochloride, and what are their respective yields and limitations?
- Methodological Answer : Two primary routes are reported:
- Chlorination of Pyridine Derivatives : Using chlorinating agents like phthalyl chloride on substituted pyridine-N-oxides (e.g., 3-methoxypyridine-N-oxide) in dichloromethane with triethylamine as a base. Yields range from 70–85%, but selectivity for the chloromethyl group may vary due to competing substitution patterns .
- Multi-Step Alkylation : Introducing the methoxy group first via nucleophilic substitution on 2-chloro-3-hydroxypyridine, followed by chloromethylation. This method requires strict temperature control (0–5°C) to avoid polymerization of the chloromethyl intermediate .
Limitations include side reactions (e.g., over-chlorination) and sensitivity to moisture, necessitating anhydrous conditions.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
- Methodological Answer :
- NMR :
- ¹H NMR : A singlet at δ 4.6–4.8 ppm (CH₂Cl group), methoxy protons at δ 3.8–3.9 ppm, and pyridine ring protons between δ 7.0–8.5 ppm .
- ¹³C NMR : The chloromethyl carbon appears at δ 40–45 ppm, and the methoxy carbon at δ 55–60 ppm.
- FT-IR : Strong C-Cl stretch at 650–750 cm⁻¹ and C-O-C (methoxy) at 1250–1270 cm⁻¹.
- Mass Spectrometry (HRMS) : Molecular ion peak at m/z 189.032 (M⁺–HCl) with isotopic patterns matching Cl atoms .
Q. What are the common impurities encountered during the synthesis of this compound, and how can they be identified and removed?
- Methodological Answer :
- Major Impurities :
- 3-Methoxypyridine-N-oxide : Unreacted starting material detectable via HPLC (retention time ~5.2 min) .
- Dimerized Products : Formed via Friedel-Crafts alkylation of the chloromethyl group. LC-MS can identify dimers (m/z ~360–380) .
- Purification Strategies :
- Recrystallization : Use ethanol/water mixtures (1:3 v/v) to isolate the hydrochloride salt.
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) to remove non-polar byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction outcomes when varying chlorinating agents in the synthesis of this compound?
- Methodological Answer : Contradictions in yield or selectivity often arise from the reactivity of chlorinating agents:
- Phthalyl Chloride : Produces higher regioselectivity for the chloromethyl group but requires stoichiometric base (e.g., triethylamine) to neutralize HCl byproducts .
- Thionyl Chloride (SOCl₂) : May over-chlorinate the pyridine ring, leading to di- or tri-chlorinated impurities. Monitor via TLC (Rf = 0.4 in ethyl acetate) and adjust reaction time (<2 hours) .
- Solution : Optimize molar ratios (1:1.2 substrate:chlorinating agent) and use low-temperature (-10°C) conditions to suppress side reactions .
Q. What computational chemistry approaches have been applied to predict the reactivity and stability of this compound under different experimental conditions?
- Methodological Answer :
- Density Functional Theory (DFT) : Used to model the electrophilic aromatic substitution mechanism, identifying the meta-methoxy group as directing chloromethylation to the C2 position. Activation energy barriers (~25 kcal/mol) suggest moderate reaction rates at 80°C .
- Molecular Dynamics (MD) Simulations : Predict solubility trends in polar aprotic solvents (e.g., DMF > DMSO) based on hydrogen bonding with the hydrochloride salt .
- Recommendation : Pair computational results with experimental DSC (differential scanning calorimetry) to validate thermal stability predictions.
Q. What strategies are effective in minimizing dimerization or polymerization side reactions during the synthesis of this compound?
- Methodological Answer :
- Kinetic Control : Maintain reaction temperatures below 10°C to slow down Friedel-Crafts pathways .
- Protecting Groups : Temporarily protect the chloromethyl group with tert-butyldimethylsilyl (TBS) chloride before introducing the methoxy group .
- Inert Atmosphere : Use nitrogen or argon to prevent moisture-induced hydrolysis of the chloromethyl group, which can generate reactive intermediates .
- Additives : Introduce radical inhibitors like BHT (butylated hydroxytoluene, 0.1% w/w) to suppress radical-mediated polymerization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
